molecular formula C12H16HgNO6 B1617639 汞利尿剂 CAS No. 525-30-4

汞利尿剂

货号 B1617639
CAS 编号: 525-30-4
分子量: 470.85 g/mol
InChI 键: TZMZETMOJSVOIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of amides, such as Mercuderamide, can be achieved from nonactivated carboxylic acids using urea as a nitrogen source and Mg(NO3)2 or imidazole as catalysts . This methodology is particularly useful for the direct synthesis of primary and secondary amides . Another method involves the use of catalysts for direct transamidation reactions .


Molecular Structure Analysis

The molecular structure of Mercuderamide is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching . The molecular structure is only displayed if the substance is well-defined, its identity is not claimed confidential, and there is sufficient information available in ECHA’s databases for ECHA’s algorithms to generate a molecular structure .


Chemical Reactions Analysis

Amides, like Mercuderamide, have been recognized as one of the most important functional groups due to their presence in many crucial compounds such as proteins, fabrics, fertilizers, insecticides, plastics, drugs, and in a vast number of synthetic structures . The direct transamidation reaction has emerged as a valuable alternative to prepare amides .


Physical And Chemical Properties Analysis

The physical properties of Mercuderamide, such as hardness, topography, and hydrophilicity, are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

科学研究应用

  1. 抗肿瘤应用汞利尿剂作为非甾体类抗雌激素药物的一部分,已被探索其抗肿瘤应用。最初在生殖内分泌学背景下进行研究,其重点转向晚期乳腺癌治疗。尽管早期研究遇到了毒副作用,但抗肿瘤应用的潜力一直是持续关注的领域 (Jordan & Murphy, 1990).

  2. 抗病毒潜力汞利尿剂作为一种 FDA 批准的驱虫药,其广泛的抗病毒活性已在研究中得到证实。它对包括冠状病毒在内的各种病毒感染的有效性,突出了其作为抗病毒剂的潜力。这一方面引起了极大的兴趣,尤其是在 COVID-19 等近期疫情的背景下 (Xu et al., 2020).

  3. 癌症研究在癌症研究中,汞利尿剂已被确定为 DNA 拓扑异构酶 II 的催化抑制剂,诱导癌细胞凋亡。它的作用机制涉及激活特定的蛋白酶和信号通路,展示了诱导癌细胞死亡的独特方法 (Khélifa & Beck, 1999).

  4. 肾外效应研究探索了包括汞利尿剂在内的汞利尿剂对身体水分调节的肾外效应。这项研究有助于了解该药物的影响,而不仅仅是其主要的肾脏关注应用 (Patterson & Ray, 1964).

  5. 潜在的大流行病原体研究汞利尿剂已在旨在创造新型潜在大流行病原体的研究背景下进行讨论。这突出了该药物在实验研究中的相关性,特别是在了解和减轻与大流行病原体相关的风险方面 (Lipsitch & Inglesby, 2014).

  6. 抗雌激素疗法的发展像汞利尿剂这样的抗雌激素剂的发展在乳腺癌研究中至关重要。尽管早期在副作用方面面临挑战,但它的发现和临床试验为更有效的治疗铺平了道路 (Lerner & Jordan, 1990).

  7. 顺势疗法应用汞利尿剂已被用于顺势疗法,特别是在改善痴呆模型中的脑血流和记忆方面。这种应用扩展了其在传统药物用途之外的效用 (Hanif et al., 2017).

  8. 药物研究和开发汞利尿剂在药物研究和开发中的作用,特别是在 PET(正电子发射断层扫描)研究中,是值得注意的。它提供了对药物行为和相互作用的见解,有助于开发新的治疗应用 (Fowler et al., 1999).

  9. 化学结构与生物活性关系研究深入探讨了汞利尿剂的化学结构与其生物活性之间的关系,尤其是在其药用和有机汞利尿剂的构效关系的背景下 (Friedman, 1957).

属性

IUPAC Name

[3-[[2-(carboxymethoxy)benzoyl]amino]-2-hydroxypropyl]mercury;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14NO5.Hg.H2O/c1-8(14)6-13-12(17)9-4-2-3-5-10(9)18-7-11(15)16;;/h2-5,8,14H,1,6-7H2,(H,13,17)(H,15,16);;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMZETMOJSVOIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(C[Hg])O)OCC(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16HgNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[[2-(Carboxymethoxy)benzoyl]amino]-2-hydroxypropyl]mercury;hydrate

CAS RN

525-30-4
Record name Mercuderamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.612
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mercuderamide
Reactant of Route 2
Mercuderamide
Reactant of Route 3
Mercuderamide
Reactant of Route 4
Reactant of Route 4
Mercuderamide
Reactant of Route 5
Reactant of Route 5
Mercuderamide
Reactant of Route 6
Reactant of Route 6
Mercuderamide

Citations

For This Compound
18
Citations
DR Ferguson, BR Twite - British Journal of Pharmacology, 1973 - ncbi.nlm.nih.gov
… shows protein inase activity in presence of varying concentrations of mercuderamide, frusemide and bumetanide. Half-maximal inhibition occurred at 5,iM for mercuderamide and 600 …
DR Ferguson, BR Twite - Naunyn-Schmiedeberg's Archives of …, 1975 - Springer
… Our results show in toad bladder homogenates that both mercuderamide and ethaerynic acid inhibit this enzyme in vitro at 10-4M. Ethaerynic acid in addition causes a reduction in c-…
DR Ferguson, BR Twite - Naunyn-Schmiedeberg's Archives of …, 1974 - Springer
… Activity of this toad bladder protein kinase in the presence of 1 • 10 -7 M cAMP was significantly inhibited by furosemide and also by bumetanide and mercuderamide (Table 3). Half-…
JD Peczon, WM Grant - American Journal of Ophthalmology, 1968 - Elsevier
… Of the mercurial diuretics, mercaptomerin and mercuderamide injected intramuscularly were reported to reduce intraocular pressure in rabbits, probably by interfering with formation of …
L Tan, ZC Lin, S Ma, L Romero… - The Cochrane Database …, 2018 - ncbi.nlm.nih.gov
… acid or ethylmercuric chloride or ethylmercury derivative or hydroxymercuribenzoic acid or meralluride or merbromin or mercaptomerin or mercuderamide or mercumatilin or …
G Kazantzis, KFR Schiller, AW Asscher… - QJM: An International …, 1962 - Citeseer
adrmoletered therapeutidy have produd anuria and death from acute tubular neoh of the kidney. Albumiuuria, and even the nephmtio syndrome (heavy albuminuria, hypoalbuminaemia…
Number of citations: 150 citeseerx.ist.psu.edu
M Firwana, B Hasan, S Saadi, R Abd-Rabu… - Journal of Vascular …, 2023 - Elsevier
Background To support the development of clinical practice guidelines on the management of patients with genetic aortopathies and arteriopathies, a writing committee from the Society …
CR AGONIST - 1999 - Springer
the racemate is generally used. either as base or salt. Therapeutically. it can be used as a BRONCHODILATOR in ANTIASTHMATIC treatment. as a SMOOTH MUSCLE RELAXANT to …
S Chaudhuri - Economic and Political Weekly, 1984 - JSTOR
The literature on the pharmaceutical industry in developing countries deals primarily with the activities of the transnational corporations (TNCs). While the critics of the TNCs highlight …
Number of citations: 24 0-www-jstor-org.brum.beds.ac.uk
AM El-Sherbeeny, JV Odom… - Cutaneous and ocular …, 2006 - Taylor & Francis
… -chloromercuribenzoate), mercaptomerin, and mercuderamide. The pCMB has been shown … When administered intramuscularly, mercaptomerin and mercuderamide cause a decrease …

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。